Cas no 13479-88-4 (5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine)
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dichlorothiazolo[5,4-d]pyrimidine
- 5,7-Dichloro-thiazolo[5,4-d]pyrimidine
- Thiazolo[5,4-d]pyrimidine,5,7-dichloro-
- 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
- XYBGDWLYHQAUQM-UHFFFAOYSA-N
- Thiazolo[5,4-d]pyrimidine, 5,7-dichloro-
- BCP01359
- RP08553
- PB32745
- SY033616
- AM807423
- Thiazolo[5,4-d]pyrimidine,5,7
- AKOS015909380
- C5HCl2N3S
- DTXSID70346104
- W-205454
- 5,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine #
- EN300-3235457
- SCHEMBL4406749
- DS-12221
- 13479-88-4
- FT-0650515
- CS-W018716
- PD166032
- AC-29392
- MFCD09702027
- Z1269202993
- DB-028079
-
- MDL: MFCD09702027
- Inchi: 1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H
- InChI Key: XYBGDWLYHQAUQM-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC(=N1)Cl)SC=N2
Computed Properties
- Exact Mass: 204.92700
- Monoisotopic Mass: 204.9268236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.9
- XLogP3: 2.9
Experimental Properties
- Density: 1.767
- Boiling Point: 281.2℃ at 760 mmHg
- Flash Point: 123.9°C
- Refractive Index: 1.73
- PSA: 66.91000
- LogP: 2.39310
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092360-250mg |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 95% | 250mg |
£74.00 | 2022-02-28 | |
| Fluorochem | 092360-1g |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 95% | 1g |
£200.00 | 2022-02-28 | |
| Fluorochem | 092360-5g |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 95% | 5g |
£625.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 069982-500mg |
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine |
13479-88-4 | >95% | 500mg |
7558.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 069982-1g |
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine |
13479-88-4 | >95% | 1g |
11134.0CNY | 2021-07-05 | |
| TRC | D436463-100mg |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 100mg |
$138.00 | 2023-05-18 | ||
| TRC | D436463-250mg |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 250mg |
$253.00 | 2023-05-18 | ||
| TRC | D436463-500mg |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 500mg |
$454.00 | 2023-05-18 | ||
| TRC | D436463-1g |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 1g |
$ 675.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D894645-5g |
5,7-Dichlorothiazolo[5,4-d]pyrimidine |
13479-88-4 | 95% | 5g |
6,347.70 | 2021-05-17 |
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine Suppliers
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine Related Literature
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Professional Introduction to Compound with CAS No. 13479-88-4 and Product Name: 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine (CAS No. 13479-88-4) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the thiazolo[5,4-d]pyrimidine class, a scaffold that has been extensively explored for its pharmacological properties. The presence of chlorine substituents at the 5th and 7th positions enhances its reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of various bioactive molecules.
The thiazolo[5,4-d]pyrimidine core is a fused bicyclic system consisting of a thiadiazole ring connected to a pyrimidine ring. This structural motif is known for its ability to interact with multiple biological targets, including enzymes and receptors, which has led to its investigation in the development of drugs for diverse therapeutic applications. The 5,7-dichloro modification further increases the compound's utility by providing reactive sites for further chemical transformations, enabling the synthesis of more complex derivatives with tailored biological properties.
Recent advancements in medicinal chemistry have highlighted the importance of thiazolo[5,4-d]pyrimidine derivatives in drug discovery. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The chlorine atoms in 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine not only enhance its reactivity but also contribute to its binding affinity with biological targets. This has made it a key intermediate in the synthesis of novel therapeutic agents.
In particular, the 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine scaffold has been explored in the development of inhibitors targeting various kinases and other enzymes involved in cancer progression. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. By designing derivatives of this compound that specifically inhibit aberrant kinase activity, researchers aim to develop treatments that can effectively halt cancer cell proliferation while minimizing side effects on healthy cells.
Moreover, the thiazolo[5,4-d]pyrimidine core has shown promise in the treatment of viral infections. Several derivatives have been investigated for their ability to inhibit viral replication by targeting essential viral enzymes or proteins. The chlorine substituents in 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine facilitate modifications that can enhance drug efficacy and reduce resistance development. This makes it a valuable building block for the design of antiviral agents against emerging pathogens or existing viral diseases.
The synthesis of 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chlorine atoms at the 5th and 7th positions are introduced through chlorination reactions or by starting from pre-functionalized precursors. Advanced synthetic methodologies have been developed to optimize these reactions, ensuring scalability for industrial applications.
One notable aspect of working with thiazolo[5,4-d]pyrimidine derivatives is their ability to undergo further functionalization at multiple sites. This flexibility allows chemists to modify the core structure in ways that fine-tune biological activity. For instance, introducing additional substituents such as hydroxyl groups or amine groups can alter the compound's solubility and pharmacokinetic properties. Such modifications are crucial for developing drugs that can be effectively administered orally or intravenously.
The pharmaceutical industry has recognized the potential of 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine as a lead compound for drug development. Several companies have initiated programs to synthesize and evaluate derivatives of this scaffold for various therapeutic indications. Preclinical studies have shown promising results in animal models for conditions such as cancer and viral infections. These findings have encouraged researchers to pursue further clinical investigations to assess safety and efficacy in human populations.
In conclusion,5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine (CAS No. 13479-88-4) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of reactivity and biological activity makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, thiazolo[5 ,4 -d ] pyrimidine-based drugs are likely to play an increasingly important role in addressing unmet medical needs worldwide.
13479-88-4 (5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine) Related Products
- 14739-66-3(Thiazolo[5,4-d]pyrimidine, 2,5,7-trichloro-)
- 116056-21-4(7-chloro-2-methyl-1,3thiazolo5,4-dpyrimidine)
- 1578216-09-7(7-chloro-1,3thiazolo5,4-dpyrimidin-2-amine)
- 7464-11-1(5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine)
- 19602-61-0(2,7-dichloro-1,3thiazolo5,4-dpyrimidine)
- 13316-09-1(7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine)
- 1211527-74-0(Thiazolo[5,4-d]pyrimidin-5-amine, 7-chloro-)
- 13316-08-0(5-chloro-[1,3]thiazolo[5,4-d]pyrimidine)
- 13316-12-6(7-chloro-[1,3]thiazolo[5,4-d]pyrimidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)